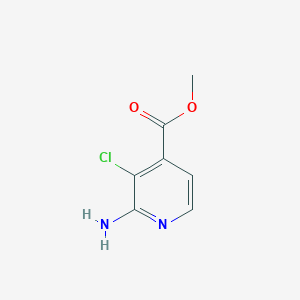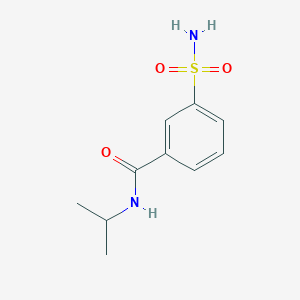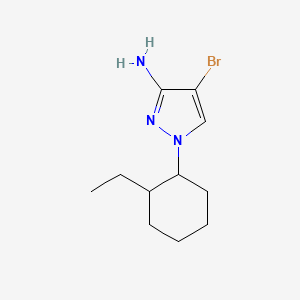
4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine is a chemical compound with the following structural formula:
C9H17BrN
It belongs to the class of cycloalkanes, specifically a substituted pyrazole derivative. The compound contains a bromine atom, an ethyl group, and a cyclohexyl ring. Its systematic IUPAC name is 4-bromo-1-ethyl-2-methylcyclohexane .
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. Subsequent bromination of the hydrazone yields 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine.
Reaction Conditions::Step 1: Formation of hydrazone
Step 2: Bromination
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and safety considerations.
Analyse Des Réactions Chimiques
4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine can undergo various reactions:
Bromination: The compound contains a bromine atom, making it susceptible to further bromination reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the starting material can yield the desired compound.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a probe to investigate cellular pathways or receptors.
Industry: It could be used in the synthesis of other compounds or as a building block for more complex molecules.
Mécanisme D'action
The exact mechanism by which 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs with identical substituents, researchers may compare this compound to related pyrazoles or cycloalkanes. Its uniqueness lies in the combination of the bromine atom, ethyl group, and cyclohexyl ring.
Propriétés
Formule moléculaire |
C11H18BrN3 |
|---|---|
Poids moléculaire |
272.18 g/mol |
Nom IUPAC |
4-bromo-1-(2-ethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H18BrN3/c1-2-8-5-3-4-6-10(8)15-7-9(12)11(13)14-15/h7-8,10H,2-6H2,1H3,(H2,13,14) |
Clé InChI |
ROTUUHKJABYAAI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCC1N2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)

![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)
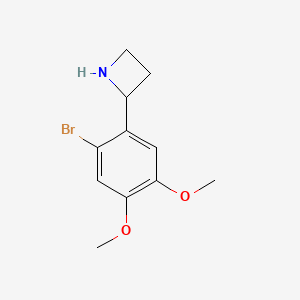

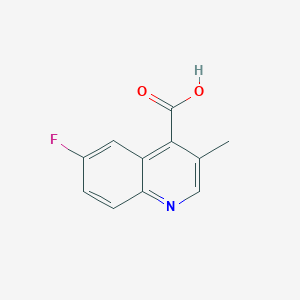


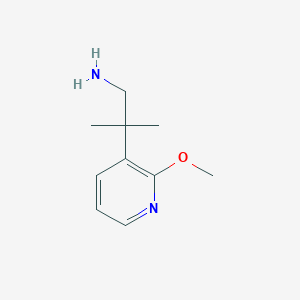
amino]valeric acid](/img/structure/B13544282.png)

